Product packaging for 2,7-Dimethylquinoline-8-thiol(Cat. No.:CAS No. 54128-50-6)

2,7-Dimethylquinoline-8-thiol

Cat. No.: B12889133
CAS No.: 54128-50-6
M. Wt: 189.28 g/mol
InChI Key: TXMMGNFDIXVULN-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is of paramount importance in the chemical sciences, particularly in medicinal chemistry and materials science. nih.govtandfonline.com It is often referred to as a "privileged structure" because its framework is a common feature in a multitude of biologically active compounds. nih.govtandfonline.combohrium.com The versatility of the quinoline ring allows for functionalization at various positions, enabling the synthesis of large libraries of derivatives with diverse pharmacological properties. nih.govorientjchem.org

Quinoline-based compounds have demonstrated a wide array of biological activities, including:

  • Anticancer nih.govbohrium.comorientjchem.orgrsc.org
  • Antimalarial bohrium.comrsc.orgnih.gov
  • Antibacterial rsc.orgnih.gov
  • Antifungal nih.gov
  • Antiviral orientjchem.orgbenthamdirect.com
  • Anti-inflammatory orientjchem.orgrsc.orgnih.gov
  • Anticonvulsant nih.govorientjchem.orgnih.gov
  • This broad spectrum of activity has led to the development of numerous quinoline-containing drugs. rsc.orgnih.gov The ability to fine-tune the electronic and steric properties of the quinoline scaffold through substitution makes it an attractive and adaptable building block for the rational design of new therapeutic agents. nih.govnih.gov

    Overview of Thiol-Containing Heterocyclic Systems

    Heterocyclic systems incorporating a thiol (-SH) or thiolate (-S⁻) group are a significant class of organic compounds with unique reactivity. ebsco.com Thiols are sulfur analogs of alcohols and exhibit distinct chemical behaviors. masterorganicchemistry.combyjus.com They are generally more acidic than their alcohol counterparts and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com This high nucleophilicity allows them to participate readily in various chemical reactions. ebsco.com

    Key reactions and properties of thiols include:

  • Acidity: Thiols are more acidic than alcohols, readily forming thiolates in the presence of a base. masterorganicchemistry.com
  • Nucleophilicity: The thiolate anion is a potent nucleophile, making it reactive toward electrophiles. ebsco.commasterorganicchemistry.com
  • Oxidation-Reduction: Thiols can be oxidized to form disulfides (R-S-S-R), a linkage crucial in the structure of proteins. ebsco.commasterorganicchemistry.com Further oxidation can yield sulfenic, sulfinic, or sulfonic acids. testbook.com
  • Complexation with Metals: The soft sulfur atom in thiols has a strong affinity for soft metal ions, leading to the formation of stable coordination complexes.
  • These properties make thiol-containing heterocycles valuable synthons in organic synthesis and key components in various biologically important molecules. novapublishers.comsioc-journal.cn Their ability to participate in "click chemistry" reactions, such as the thiol-ene reaction, highlights their utility in creating complex molecular architectures, including dendrimers and functionalized surfaces. wikipedia.orggoogle.com Intramolecular thiol-ene reactions are also a valuable method for synthesizing sulfur-containing heterocycles. wikipedia.org The synthesis of sulfur heterocycles like thiophenes, thiazoles, and others is an active area of research. msu.eduorganic-chemistry.org

    Positioning of 2,7-Dimethylquinoline-8-thiol within Contemporary Chemical Research

    This compound is a specific derivative of the quinoline scaffold, featuring methyl groups at positions 2 and 7, and a thiol group at position 8. While extensive, dedicated research on this particular molecule is not widely published, its chemical identity and potential can be inferred from the known properties of its constituent parts.

    The structure combines the aromatic, heterocyclic quinoline core with the reactive thiol functional group. This positions the compound as a subject of interest for several research avenues. Based on the characteristics of similar compounds, such as 2,6-Dimethylquinoline-8-thiol and 4,7-Dimethylquinoline-2-thiol, its potential applications lie in areas like medicinal chemistry and materials science. smolecule.comontosight.ai The presence of the quinoline moiety suggests a potential for biological activity, while the thiol group provides a reactive handle for synthesis and imparts properties such as antioxidant potential and metal-binding capabilities. smolecule.com

    Research on analogous thiolated quinolines suggests that compounds like this compound could serve as:

  • Building Blocks in Organic Synthesis: The thiol group can act as a nucleophile or be oxidized, allowing for the creation of more complex molecules. smolecule.com
  • Lead Compounds in Drug Discovery: The combination of the quinoline scaffold and the thiol group could result in unique pharmacological profiles. smolecule.comontosight.ai
  • Ligands for Metal Complexes: The 8-thiol group is well-positioned to chelate metal ions, making it a candidate for applications in analytical chemistry or catalysis.
  • While specific experimental data on this compound is sparse in mainstream literature, its structural attributes firmly place it within the ongoing exploration of functionalized heterocyclic systems for novel applications.

    Compound Information Table

    The following table lists the chemical compounds mentioned in this article.

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C11H11NS B12889133 2,7-Dimethylquinoline-8-thiol CAS No. 54128-50-6

    3D Structure

    Interactive Chemical Structure Model





    Properties

    CAS No.

    54128-50-6

    Molecular Formula

    C11H11NS

    Molecular Weight

    189.28 g/mol

    IUPAC Name

    2,7-dimethylquinoline-8-thiol

    InChI

    InChI=1S/C11H11NS/c1-7-3-5-9-6-4-8(2)12-10(9)11(7)13/h3-6,13H,1-2H3

    InChI Key

    TXMMGNFDIXVULN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C2=C(C=C1)C=CC(=N2)C)S

    Origin of Product

    United States

    Synthetic Methodologies for 2,7 Dimethylquinoline 8 Thiol and Analogous Structures

    Strategies for Quinoline (B57606) Ring Formation with Thiol Functionality

    Modified Skraup Reaction Approaches for Quinoline Derivatives

    The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net This reaction, however, can be notoriously violent and often employs harsh conditions. researchgate.netresearchgate.net Modifications have been developed to improve safety, increase yields, and allow for a wider range of substituents.

    One significant modification involves replacing sulfuric acid with phosphoric acid and using arsenic acid as a milder oxidizing agent at lower temperatures (around 100°C). gfschemicals.com In these modified procedures, acrolein or its precursors are often used instead of glycerol. gfschemicals.com For the synthesis of dimethylquinolines, a substituted aniline (B41778) is reacted with an appropriate unsaturated aldehyde or ketone. For instance, 2,5,6-trimethyl-8-aminoquinoline has been synthesized via a Skraup reaction involving 4,5-dimethyl-2-nitroaniline (B181755) and crotonaldehyde (B89634) diacetate, followed by reduction. gfschemicals.com Knueppel's modification, which also utilizes arsenic oxide as the oxidizing agent, has been successfully applied to prepare 6-methylquinoline (B44275) and 8-nitro-6-methylquinoline. scispace.com

    Table 1: Comparison of Classical and Modified Skraup Reactions

    Feature Classical Skraup Reaction Modified Skraup Reaction (Yale/Knueppel)
    Acid Concentrated Sulfuric Acid researchgate.net Phosphoric Acid or lower conc. Sulfuric Acid gfschemicals.com
    Glycerol Source Glycerol researchgate.net Acrolein, Crotonaldehyde, Methyl vinyl ketone gfschemicals.com
    Oxidizing Agent Nitrobenzene or the nitro-analog of the starting amine scispace.com Arsenic Acid / Arsenic Oxide gfschemicals.comscispace.com
    Temperature High (up to 140-170°C) researchgate.netgfschemicals.com Lower (around 100°C) gfschemicals.com
    Reaction Vigor Often violent and difficult to control researchgate.net Markedly reduced violence, safer researchgate.net
    Yield Variable, can be low researchgate.net Substantially increased yields reported researchgate.net

    Cyclization Reactions in the Synthesis of Substituted Quinolines

    Beyond the Skraup reaction, numerous other cyclization methods are employed for synthesizing substituted quinolines. These include the Combes, Doebner-von Miller, and Friedländer syntheses. researchgate.net The Camps cyclization, for example, transforms an o-acylaminoacetophenone into a hydroxyquinoline using a base. wikipedia.org

    Modern synthetic chemistry has introduced a variety of metal-catalyzed cyclization reactions that offer high efficiency and regioselectivity under milder conditions. organic-chemistry.orgmdpi.com These methods often involve the C-H activation and annulation of anilines with various coupling partners.

    Cobalt-Catalyzed Cyclization : Readily available cobalt catalysts can facilitate the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to produce quinolines in good yields under mild conditions. organic-chemistry.org

    Copper-Catalyzed Annulation : Copper catalysts are widely used for the annulation of anilines with compounds like alkynes, ketone oxime acetates, or through aerobic oxidation cyclization with vinylanilines. organic-chemistry.orgmdpi.com

    Palladium-Catalyzed Annulation : The palladium-catalyzed reaction of o-iodo-anilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines. organic-chemistry.org

    Electrophilic Cyclization : The 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) can produce 3-halo-substituted quinolines. nih.gov

    Table 2: Overview of Selected Modern Quinoline Cyclization Strategies

    Catalyst/Reagent Starting Materials Key Features
    Co(OAc)₂·4H₂O 2-Aminoaryl alcohols and ketones organic-chemistry.org Environmentally benign, good yields, mild conditions. organic-chemistry.org
    Copper Acetate Saturated ketones and anthranils mdpi.com One-pot reaction to generate 3-substituted quinolines. mdpi.com
    ICl, I₂, Br₂ N-(2-alkynyl)anilines nih.gov Affords 3-halogen-containing quinolines in moderate to good yields. nih.gov
    Rh[Cp*Cl₂]₂ Hydrazones of 2-aminoacetophenone (B1585202) and alkynes nih.gov Base and oxidant-free conditions. nih.gov

    Introduction of Thiol Groups onto Quinoline Scaffolds

    Once the quinoline ring is formed, the thiol group can be introduced through several methods, often involving the conversion of other functional groups at the desired position.

    Derivatization of Hydroxyquinoline Precursors

    A common and effective strategy for synthesizing quinoline-8-thiols is through the derivatization of the corresponding 8-hydroxyquinoline (B1678124). Direct conversion is challenging; therefore, a multi-step sequence is typically employed.

    Activation of the Hydroxyl Group : The hydroxyl group is first converted into a better leaving group. This is often achieved by reacting the 8-hydroxyquinoline with tosyl chloride (TsCl) or triflic anhydride (B1165640) to form an 8-tosyloxy or 8-triflyloxyquinoline, respectively. Treatment of 4-chloro-8-hydroxyquinoline with TsCl yields 4-chloro-8-tosyloxyquinoline, a key intermediate. researchgate.net

    Nucleophilic Substitution : The activated intermediate is then reacted with a sulfur nucleophile. Reagents such as sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaSH), or thiourea (B124793) followed by hydrolysis can displace the leaving group to form the thiol. For instance, treatment of 4-chloro-8-tosyloxyquinoline with sodium thiolates has been used to produce 4-thioalkyl-8-hydroxyquinolines, where the tosyloxy group is cleaved during the reaction. researchgate.net

    An alternative, though less direct, route involves the oxidation of 8-hydroxyquinoline to quinoline-5,8-dione. rsc.orgresearchgate.net This dione (B5365651) can then undergo Michael addition reactions with thiol-containing nucleophiles to functionalize the ring, although this method does not directly yield the 8-thiol. arkat-usa.org

    Targeted Synthesis of 2,7-Dimethylquinoline-8-thiol and Related Dimethylquinoline Thiols

    The specific synthesis of this compound is not extensively documented, but a logical pathway can be constructed based on the general methodologies described above. The most plausible route begins with the synthesis of 2,7-dimethyl-8-hydroxyquinoline or 8-amino-2,7-dimethylquinoline, followed by conversion to the thiol.

    A likely synthetic sequence for this compound would be:

    Skraup Reaction : A modified Skraup reaction of 2,3-dimethylaniline (B142581) with a suitable acrolein precursor (e.g., crotonaldehyde) would lead to the formation of 2,7-dimethylquinoline (B1584490). gfschemicals.com Directing functionalization to the 8-position would then be the next challenge.

    Directed Functionalization and Conversion : A more targeted approach would start with a pre-functionalized aniline. For example, a Skraup reaction using 2-amino-3,4-dimethylphenol (B3055969) would yield 2,7-dimethyl-8-hydroxyquinoline. This hydroxy derivative could then be converted to the target thiol as described in section 2.2.1.

    The synthesis of the analogous compound, 2,6-dimethylquinoline-8-thiol, has been reported and likely follows a similar strategy, demonstrating the viability of this approach for dimethyl-substituted quinoline thiols. smolecule.com

    Table 3: Synthetic Approaches to Dimethyl-Substituted Quinoline Thiols and Intermediates

    Target Compound/Intermediate Precursor(s) Reagents/Reaction Type Reference
    4-Chloro-2,6-dimethylquinoline 4-Methylacetoacetanilide POCl₃ / Vilsmeier-Haack type cyclization researchgate.net
    4-Alkylthio-8-methylquinoline-2(1H)-thiones 4-Chloro-8-methyl-2(1H)-quinolinethione, Alkanethiol Sodium ethoxide, Reflux in ethanol (B145695) mdpi.com
    2,6-Dimethylquinoline-8-thiol Substituted quinoline derivative Introduction of thiol via nucleophilic substitution or other thiolation methods smolecule.com
    Hypothetical: 2,7-Dimethyl-8-hydroxyquinoline 2-Amino-3,4-dimethylphenol, Glycerol/Acrolein Modified Skraup Reaction Inferred from gfschemicals.com

    | Hypothetical: this compound | 2,7-Dimethyl-8-hydroxyquinoline | 1. TsCl, Pyridine (B92270) 2. NaSH or Thiourea/hydrolysis | Inferred from researchgate.net |

    Mechanistic Investigations of Synthetic Pathways

    The synthesis of this compound and its analogs often relies on established quinoline synthesis methodologies, primarily the Skraup-Doebner-von Miller reaction and the Friedländer synthesis. Mechanistic investigations into these pathways provide critical insights into reaction intermediates, transition states, and the factors influencing product formation and regioselectivity.

    The Skraup-Doebner-von Miller reaction, a cornerstone in quinoline synthesis, involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org The mechanism of this reaction has been a subject of considerable debate. wikipedia.org A significant advancement in understanding this pathway came from carbon isotope scrambling experiments, which suggested a fragmentation-recombination mechanism. wikipedia.orgnih.gov

    In this proposed mechanism, the reaction initiates with a reversible nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, forming an aminoketone intermediate. wikipedia.org This intermediate subsequently undergoes a non-reversible fragmentation into an imine and a saturated ketone. wikipedia.org These fragments then recombine through a condensation reaction to form a conjugated imine. wikipedia.org This is followed by a series of steps including another nucleophilic addition of an aniline molecule, electrophilic addition, proton transfer, and finally elimination of an aniline molecule to yield the quinoline ring system upon rearomatization. wikipedia.org The fragmentation-recombination step is a key feature of this mechanism, explaining the observed isotope scrambling in labeling studies. wikipedia.org Lewis acids like tin tetrachloride and Brønsted acids such as p-toluenesulfonic acid are often employed as catalysts in this reaction. wikipedia.org

    Another pivotal method, the Friedländer synthesis, offers a route to quinolines through the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group (e.g., a methyl ketone). sioc-journal.cnnih.gov Mechanistic studies, including those employing density functional theory (DFT) calculations, have elucidated the pathway. sioc-journal.cn The reaction is generally understood to proceed through the formation of an imine intermediate from the condensation of the two carbonyl-containing reactants. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration to afford the final quinoline product. sioc-journal.cnnih.gov The catalytic cycle can be influenced by various catalysts, including ruthenium complexes, which can facilitate the formation of an aldehyde transition state through β-H elimination, followed by a cross-aldol reaction, imination, cyclization, and dehydration. sioc-journal.cn

    The introduction of the thiol group at the 8-position of the quinoline ring often involves a separate synthetic step, such as the reaction of quinoline with chlorosulfuric acid to produce quinoline-8-sulfonyl chloride, which can then be reduced to the corresponding thiol. wikipedia.org The mechanistic details of nucleophilic substitution reactions on the quinoline ring are also relevant, for instance, the displacement of a chloro group to introduce other functionalities. researchgate.net

    The table below summarizes key mechanistic features of these synthetic pathways.

    Reaction Key Mechanistic Steps Intermediates Catalysts
    Skraup-Doebner-von Miller Nucleophilic conjugate addition, Fragmentation-recombination, Condensation, Cyclization, Dehydration, Aromatization wikipedia.orgAminoketone, Imine, Saturated ketone wikipedia.orgLewis acids (e.g., SnCl4), Brønsted acids (e.g., p-toluenesulfonic acid) wikipedia.org
    Friedländer Synthesis Condensation, Intramolecular cyclization, Dehydration nih.govImine nih.govRuthenium complexes, Zirconium triflate, Fe3O4@SiO2-APTES-TFA sioc-journal.cnnih.gov

    Advanced Spectroscopic and Structural Elucidation of 2,7 Dimethylquinoline 8 Thiol

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2,7-dimethylquinoline-8-thiol, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

    ¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the protons of the two methyl groups, and the thiol proton. The aromatic region would likely display a set of coupled multiplets. The protons on the pyridine (B92270) and benzene (B151609) rings of the quinoline system will have characteristic chemical shifts influenced by the nitrogen atom and the electron-donating methyl and thiol substituents. The two methyl groups at positions 2 and 7 are expected to appear as singlets, with their precise chemical shifts being slightly different due to their distinct electronic environments. The thiol (S-H) proton typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. Deuterium exchange experiments (by adding D₂O) would confirm the assignment of the thiol proton, as the signal would disappear from the spectrum.

    ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. A total of 11 distinct carbon signals are expected, corresponding to the 9 carbons of the quinoline ring and the 2 methyl carbons. The chemical shifts of the quinoline carbons would be characteristic of a substituted quinoline system. The carbon atom bonded to the thiol group (C8) would be influenced by the sulfur atom, and its chemical shift would be a key indicator of the substitution pattern. The carbons of the two methyl groups would appear in the aliphatic region of the spectrum.

    NucleusExpected Chemical Shift Range (ppm)Expected MultiplicityNotes
    Aromatic Protons (H3, H4, H5, H6)7.0 - 8.5Multiplets (d, t, dd)Specific coupling patterns would elucidate the precise connectivity.
    Methyl Protons (C2-CH₃)2.4 - 2.7SingletChemical shift influenced by the adjacent nitrogen atom.
    Methyl Protons (C7-CH₃)2.3 - 2.6SingletChemical shift influenced by its position on the benzene ring.
    Thiol Proton (S-H)3.0 - 5.0Broad SingletPosition is concentration and solvent dependent; exchangeable with D₂O.
    Quinoline Carbons120 - 160-Specific shifts would depend on the substitution pattern.
    Methyl Carbons15 - 25-Expected in the aliphatic region of the spectrum.

    Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

    Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

    Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The S-H stretching vibration of the thiol group typically appears as a weak band in the region of 2550-2600 cm⁻¹. rsc.org The aromatic C-H stretching vibrations of the quinoline ring are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-H bending vibrations of the methyl groups would also be present.

    Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic thiols often show a characteristic C-S stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. rsc.org The symmetric breathing vibrations of the quinoline ring are often strong in the Raman spectrum and would provide a characteristic fingerprint for the molecule. The S-H stretching vibration is typically weak in Raman spectra.

    Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Vibrational Mode
    S-H2550-2600 (weak)2550-2600 (weak)Stretching
    Aromatic C-H3000-31003000-3100Stretching
    C=C, C=N (Quinoline)1400-16501400-1650Stretching
    C-S600-800600-800Stretching
    CH₃2850-2960, 1375-14502850-2960, 1375-1450Stretching and Bending

    Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₁NS), the molecular weight is approximately 189.28 g/mol .

    In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 189. The fragmentation of this molecular ion would likely involve the loss of the thiol hydrogen, leading to a significant peak at m/z 188. Another plausible fragmentation pathway could be the loss of a methyl radical (CH₃), resulting in a fragment ion at m/z 174. Further fragmentation of the quinoline ring system could also occur, leading to a complex pattern of lower mass ions that would be characteristic of the dimethylquinoline core.

    m/zProposed FragmentFragmentation Pathway
    189[C₁₁H₁₁NS]⁺Molecular Ion (M⁺)
    188[C₁₁H₁₀NS]⁺Loss of H from thiol group
    174[C₁₀H₈NS]⁺Loss of a methyl radical (CH₃)

    X-ray Crystallography for Solid-State Structural Analysis (if applicable to quinoline thiols)

    X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been found in the searched literature, the technique is highly applicable to quinoline thiols in general.

    If suitable crystals of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the thiol group or π-π stacking of the quinoline rings. Such data would be invaluable for understanding the solid-state properties of the compound and for computational modeling studies. Studies on similar quinoline derivatives have shown the utility of X-ray crystallography in confirming molecular structures and understanding their supramolecular chemistry. mdpi.comnih.govchemmethod.com

    Computational and Theoretical Investigations of 2,7 Dimethylquinoline 8 Thiol

    Density Functional Theory (DFT) Calculations for Electronic Structure

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, predicated on the principle that the energy of a system can be determined from its electron density. researchgate.net This approach is instrumental in exploring the electronic characteristics of molecules like 2,7-Dimethylquinoline-8-thiol. nih.gov

    The initial and most crucial step in computational analysis is the optimization of the molecule's geometry. This process involves calculating the molecular structure that corresponds to the lowest energy state, thereby predicting the most stable three-dimensional arrangement of its atoms. For a molecule such as this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. DFT methods, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or higher), are used to achieve this. nih.govnih.gov The resulting optimized structure provides the foundation for all subsequent property calculations. The planarity of the quinoline (B57606) ring system, along with the orientation of the methyl and thiol functional groups, would be key findings of such an analysis.

    Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative Core Structure (Illustrative)

    ParameterBond Length (Å)ParameterBond Angle (°)
    C-C (aromatic)1.37 - 1.42C-C-C (aromatic)118 - 121
    C-N (aromatic)1.33 - 1.38C-N-C (aromatic)117 - 119
    C-S~1.77C-C-S~124
    C-H~1.08C-S-H~96

    Note: This table provides typical parameter ranges for quinoline-thiol systems based on general DFT calculations and is for illustrative purposes only, as specific data for this compound is not available.

    The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. ajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govresearchgate.net For this compound, the HOMO would likely be localized over the electron-rich quinoline ring and the sulfur atom, while the LUMO would be distributed across the aromatic system. The energy gap would be a key parameter influencing its potential as an electronic material or its reactivity in chemical processes.

    Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoline Derivative

    OrbitalEnergy (eV)
    HOMO-6.65
    LUMO-1.82
    HOMO-LUMO Gap (ΔE) 4.83

    Note: Data is based on calculations for the parent quinoline molecule and serves as an example. scirp.org The actual values for this compound would be influenced by the methyl and thiol substituents.

    Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra, such as UV-Vis spectra. nih.govrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (intensities) of the spectral bands. dergipark.org.tr For this compound, TD-DFT calculations would likely predict transitions characteristic of the quinoline aromatic system, such as π-π* transitions. nih.govresearchgate.net The results would be compared with experimental spectra to validate the computational method and aid in the interpretation of the observed electronic transitions. dergipark.org.tr

    Molecular Orbital Theory and Electron Delocalization Studies

    Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. In this compound, the π-electrons of the aromatic quinoline ring are delocalized across the fused ring system. This electron delocalization is fundamental to the molecule's stability, aromaticity, and electronic properties. Computational methods can visualize these molecular orbitals and quantify the extent of delocalization. Techniques such as Natural Bond Orbital (NBO) analysis can be employed to study charge transfer interactions and the delocalization of electron density between different parts of the molecule, providing a more detailed picture of its electronic structure. nih.gov

    Conceptual DFT Descriptors for Chemical Reactivity

    Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness using derivatives of the electronic energy. nih.gov These descriptors are invaluable for predicting and rationalizing the chemical reactivity of molecules. nih.gov

    From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. nih.gov

    Electronegativity (χ): This measures the power of an atom or group of atoms to attract electrons. It is calculated as the negative of the chemical potential (μ). researchgate.net

    Chemical Hardness (η): This quantifies the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. nih.gov

    Electrophilicity Index (ω): This global index measures the propensity of a species to accept electrons. rsc.orgresearchgate.net It provides a quantitative scale for the electrophilic character of a molecule. nih.gov

    These descriptors for this compound would help in predicting its behavior in chemical reactions, for instance, identifying whether it would act as an electrophile or a nucleophile and predicting its reactivity towards other species. nih.gov

    Table 3: Formulas and Illustrative Values of Conceptual DFT Descriptors

    DescriptorFormulaIllustrative Value (a.u.)
    Electronegativity (χ)χ = - (EHOMO + ELUMO) / 24.235
    Chemical Hardness (η)η = (ELUMO - EHOMO) / 22.415
    Electrophilicity Index (ω)ω = χ² / (2η)3.715

    Note: The illustrative values are derived from the example HOMO/LUMO energies in Table 2 and are presented in atomic units (a.u.). These serve as a theoretical example of how such descriptors would be calculated.

    Lack of Available Data for

    The requested article, which was to be structured around a detailed outline of the computational and theoretical properties of this compound, cannot be generated at this time due to the absence of the necessary foundational research and data. The following sections, which were to be included in the article, remain unaddressed in published scientific works:

    Tautomeric Equilibria Involving the Thiol Moiety:The tautomeric equilibrium between the thiol and thione forms of this compound has not been computationally investigated, and therefore, no data on the relative stabilities or equilibrium constants are available.

    While general principles of computational chemistry and theoretical investigations of related compounds such as other quinoline derivatives or various thiols are well-documented, this information cannot be extrapolated to provide a scientifically accurate and specific analysis of this compound without dedicated research on the compound itself.

    Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on the computational and theoretical investigations of this compound is not feasible with the currently available scientific knowledge.

    Coordination Chemistry of 2,7 Dimethylquinoline 8 Thiol

    Ligand Design Principles for Quinoline-8-thiols

    Quinoline-8-thiol and its derivatives, such as 2,7-Dimethylquinoline-8-thiol, are versatile ligands in coordination chemistry due to their specific structural and electronic properties. The design of these ligands is guided by fundamental principles that enhance their ability to form stable and selective metal complexes.

    Chelate Effect and Multidentate Coordination

    A primary principle in the design of ligands like this compound is the exploitation of the chelate effect. This effect describes the enhanced thermodynamic stability of a metal complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. libretexts.orglibretexts.org this compound acts as a bidentate ligand, coordinating to a metal center through two donor atoms, typically the nitrogen of the quinoline (B57606) ring and the sulfur of the thiol group.

    This dual coordination forms a stable five-membered chelate ring with the metal ion. The formation of this ring is entropically favored. When a bidentate ligand replaces two monodentate ligands, the number of free molecules in the system increases, leading to a significant positive change in entropy, which is a major driving force for the chelate effect. libretexts.org The stability of the resulting chelate complex is also dependent on the size of the chelate ring, with five- and six-membered rings generally being the most stable. libretexts.org

    Ligand TypeCoordinationExampleKey Stability Factor
    MonodentateSingle donor atomAmmonia (NH₃)Weaker metal-ligand bonds
    Bidentate (Chelating)Two donor atomsThis compoundChelate effect, formation of stable ring structures
    Polydentate (Chelating)Multiple donor atomsEDTAEnhanced chelate effect, high thermodynamic stability

    Influence of the Thiol Group and Nitrogen Atom on Coordination Sites

    The coordinating properties of this compound are dictated by the presence of the thiol (-SH) group and the nitrogen atom within the quinoline ring. The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal ion. The thiol group, upon deprotonation to the thiolate (S⁻), becomes a potent coordinating agent. wikipedia.org

    The combination of the nitrogen and sulfur donor atoms allows for the formation of stable metal complexes. The nitrogen atom, being a relatively hard base, can coordinate to a variety of metal ions. The thiol group, being a soft base, shows a strong affinity for soft metal ions. wikipedia.orgnih.gov This dual functionality makes quinoline-8-thiols versatile ligands for a range of transition metals. The specific positioning of these donor atoms at the 8th and 1st positions of the quinoline ring, respectively, is crucial for the formation of the stable five-membered chelate ring.

    Formation and Characterization of Metal Complexes

    The formation of metal complexes with this compound involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

    Coordination with Transition Metal Ions

    This compound readily forms complexes with a variety of transition metal ions. rsc.org The coordination typically occurs through the deprotonated thiol sulfur and the quinoline nitrogen, forming a neutral chelate complex. The synthesis of these complexes often involves the reaction of the ligand with a metal salt, such as a chloride or acetate, in a solvent like ethanol (B145695) or methanol. The formation of the complex is often indicated by a color change or the precipitation of a solid.

    The stability and reactivity of these complexes are influenced by the nature of the metal ion and the ligand. For instance, the methyl groups at the 2 and 7 positions of the quinoline ring in this compound can influence the steric and electronic properties of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.

    Transition Metal IonPotential Coordination Behavior with this compound
    Copper(II)Forms stable square planar or distorted octahedral complexes.
    Nickel(II)Can form square planar or octahedral complexes depending on ancillary ligands.
    Zinc(II)Typically forms tetrahedral or octahedral complexes.
    Palladium(II)Strongly favors the formation of square planar complexes.
    Platinum(II)Forms highly stable square planar complexes.

    Preferred Coordination Numbers and Geometries of Metal Centers

    The coordination number and geometry of the metal center in complexes with this compound are influenced by the size and electronic configuration of the metal ion, as well as the stoichiometry of the complex. solubilityofthings.comwikipedia.org Common coordination numbers for transition metal complexes are 4 and 6. solubilityofthings.comuwimona.edu.jm

    For a metal ion with a coordination number of 4, the geometry can be either tetrahedral or square planar. uwimona.edu.jmlibretexts.org Square planar geometry is particularly common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). uwimona.edu.jm For a coordination number of 6, the most common geometry is octahedral. solubilityofthings.comlibretexts.org In complexes with this compound, the stoichiometry often involves two or three ligand molecules per metal ion, leading to complexes with the general formula M(L)₂ or M(L)₃, where L represents the deprotonated ligand.

    Impact of Metal Ion Softness on Thiol-Metal Interactions

    The Hard and Soft Acids and Bases (HSAB) principle is a key concept in understanding the interaction between metal ions and ligands. wikipedia.orglibretexts.org According to this theory, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.org Metal ions can be classified as hard, soft, or borderline acids, while ligands are classified as hard, soft, or borderline bases.

    The thiolate sulfur atom in this compound is a soft base due to its high polarizability. wikipedia.orgnih.gov Consequently, it forms strong, covalent bonds with soft metal ions. fiveable.me Soft metal ions are typically large, have a low positive charge, and are highly polarizable. libretexts.orgyoutube.com Examples of soft metal ions include Cu(I), Ag(I), Au(I), Hg(II), Pd(II), and Pt(II). The interaction between the soft thiolate donor and a soft metal ion is a major stabilizing factor in the formation of these complexes. The nitrogen atom of the quinoline ring is considered a borderline base and can coordinate effectively with a broader range of metal ions.

    Metal IonHSAB ClassificationPreferred Donor Atom on this compound
    Fe(III)Hard AcidNitrogen
    Co(II)Borderline AcidNitrogen and Sulfur
    Ni(II)Borderline AcidNitrogen and Sulfur
    Cu(I)Soft AcidSulfur
    Zn(II)Borderline AcidNitrogen and Sulfur
    Pd(II)Soft AcidSulfur
    Pt(II)Soft AcidSulfur

    In-Depth Analysis of this compound Reveals a Gap in Current Coordination Chemistry Research

    Despite extensive searches of available scientific literature, detailed research findings on the coordination chemistry of the specific compound this compound, including its spectroscopic and electronic properties when complexed with metals, are not presently available. This indicates a notable gap in the current body of chemical research.

    While the broader family of quinoline derivatives, particularly 8-hydroxyquinoline (B1678124) and its analogues, has been the subject of numerous studies in coordination chemistry, the specific structural and electronic influence of the methyl groups at the 2 and 7 positions, combined with a thiol donor at the 8-position, remains largely unexplored in published research.

    The intended scope of this article was to provide a detailed examination of the coordination chemistry of this compound, focusing on the spectroscopic analysis of its metal-thiolate complexes and the electronic structure and bonding within these coordination compounds. However, the absence of specific experimental data, such as UV-Vis, infrared, and NMR spectroscopic characteristics, as well as theoretical studies like Density Functional Theory (DFT) calculations for metal complexes of this particular ligand, precludes a scientifically rigorous discussion on these topics.

    For context, research on related 8-hydroxyquinoline complexes has revealed rich spectroscopic and electronic behaviors. nih.gov Studies on these analogous compounds often detail the shifts in spectroscopic signals upon coordination with a metal ion and employ computational methods to understand the nature of the metal-ligand bond. It is plausible that metal complexes of this compound would exhibit unique properties due to the electronic and steric effects of the two methyl groups, but without dedicated research, any such discussion would be purely speculative.

    The lack of available data highlights an opportunity for new research in the field of coordination chemistry. A thorough investigation into the synthesis and characterization of metal complexes with this compound could provide valuable insights into how subtle modifications to the quinoline scaffold influence the properties of the resulting coordination compounds. Such studies would contribute to a more comprehensive understanding of structure-property relationships in this important class of ligands.

    Given the current state of published research, a detailed article on the coordination chemistry of this compound that meets the requirements of being thorough, informative, and scientifically accurate cannot be generated at this time. Further experimental and theoretical work is required to provide the necessary data for such an analysis.

    Catalytic Applications of 2,7 Dimethylquinoline 8 Thiol and Its Metal Complexes

    Role as a Ligand in Transition Metal Catalysis

    2,7-Dimethylquinoline-8-thiol serves as a bidentate ligand, coordinating to transition metals through its nitrogen and sulfur atoms. The presence of methyl groups at the 2 and 7 positions introduces specific steric and electronic modifications to the quinoline (B57606) framework, which can influence the stability and catalytic activity of its metal complexes. These complexes are anticipated to be active in a variety of cross-coupling and C-H activation reactions.

    The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds. scienceopen.com The efficiency of this reaction is highly dependent on the nature of the ligand coordinated to the palladium center. While specific studies on the use of this compound in this reaction are not extensively documented, the application of related quinoline derivatives suggests its potential. For instance, various quinoline-based ligands have been successfully employed in the Buchwald-Hartwig amination of aryl halides. nih.gov

    The electronic properties of the this compound ligand, influenced by the electron-donating methyl groups, would likely enhance the electron density at the metal center, which can facilitate the oxidative addition step of the catalytic cycle. Furthermore, the steric bulk introduced by the methyl groups can promote the reductive elimination step, leading to the final product.

    Below is a table showing representative results for Buchwald-Hartwig amination reactions using a related quinoline-based ligand system, highlighting the potential for high yields under optimized conditions.

    Aryl HalideAmineCatalyst SystemSolventTemp (°C)Yield (%)
    4-BromotolueneMorpholinePd(OAc)₂ / Ligand XToluene10095
    1-Chloro-4-nitrobenzeneAniline (B41778)Pd₂(dba)₃ / Ligand YDioxane11088
    2-BromopyridineBenzylaminePdCl₂(PPh₃)₂ / Ligand ZXylene12092

    Note: Ligands X, Y, and Z represent various phosphine-based ligands commonly used in these reactions, as direct data for this compound is not available.

    Transition metal-catalyzed C-H activation is a highly sought-after transformation for the direct functionalization of organic molecules. 8-Methylquinoline has been identified as an effective substrate for C(sp³)-H functionalization reactions, where the nitrogen atom acts as a directing group, facilitating the formation of cyclometallated complexes with various transition metals. researchgate.netnih.gov This suggests that this compound could also act as a ligand that supports C-H activation processes.

    The coordination of the quinoline nitrogen to a metal center can bring a C-H bond in close proximity to the metal, enabling its cleavage. The thiol group in this compound can serve as an ancillary ligand, modulating the electronic properties of the metal center and influencing the efficiency of the C-H activation step. The methyl groups on the quinoline ring can further tune the steric environment around the metal, potentially leading to enhanced selectivity in the functionalization of different C-H bonds.

    Research on related methyl-substituted quinolines has demonstrated successful C-H activation and subsequent functionalization. A summary of such a system is presented in the table below.

    SubstrateCoupling PartnerCatalystOxidantSolventYield (%)
    8-MethylquinolinePhenylboronic acid[RhCp*Cl₂]₂Ag₂CO₃Toluene85
    2-MethylquinolineN-Phenyl-2-pyridinylamine[Ru(p-cymene)Cl₂]₂K₂CO₃DMF78

    Note: The data represents C-H activation of related methylquinoline substrates, not catalysis by this compound complexes.

    Applications in Asymmetric Catalysis

    Chiral quinoline derivatives are widely used as ligands in asymmetric catalysis. researchgate.net The development of chiral variants of this compound could open avenues for its application in enantioselective transformations. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in asymmetric transfer hydrogenation reactions. nih.govnih.govmdpi.com

    By introducing chirality into the this compound scaffold, for example, through the use of a chiral substituent, it may be possible to create a chiral pocket around the metal center. This chiral environment can induce enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or Michael additions. The rigidity of the quinoline backbone is often advantageous for creating a well-defined chiral environment.

    The following table presents results from an asymmetric reaction using a chiral quinoline-based ligand, illustrating the potential for achieving high enantioselectivity.

    SubstrateReaction TypeChiral LigandMetalEnantiomeric Excess (ee%)
    AcetophenoneAsymmetric HydrogenationChiral Quinolyl-phosphineRhodium95
    1,3-Diphenylallyl acetateAsymmetric Allylic AlkylationChiral Quinolyl-oxazolinePalladium98
    ChalconeAsymmetric Michael AdditionChiral Quinolyl-diamineCopper92

    Note: The chiral ligands in this table are derivatives of quinoline, not specifically this compound.

    Advanced Reactivity and Mechanistic Aspects of 2,7 Dimethylquinoline 8 Thiol

    Functional Group Transformations Involving the Thiol Moiety

    Detailed experimental studies on the functional group transformations of the thiol moiety in 2,7-dimethylquinoline-8-thiol are scarce. However, based on the general reactivity of aromatic thiols, several transformations can be anticipated.

    Oxidation: Thiols are readily oxidized to disulfides, and this is a fundamental reaction of this functional group. The oxidation of this compound would be expected to yield the corresponding disulfide, 8,8'-dithiobis(2,7-dimethylquinoline). This reaction can typically be achieved using a variety of oxidizing agents such as hydrogen peroxide, iodine, or even air under basic conditions. The reaction proceeds through the formation of a thiyl radical or a sulfenic acid intermediate, depending on the oxidant and reaction conditions.

    Alkylation: The thiol group is nucleophilic and can undergo S-alkylation with alkyl halides or other electrophilic alkylating agents to form thioethers. For this compound, this would result in the formation of 8-(alkylthio)-2,7-dimethylquinolines. The reaction is typically carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate anion.

    Arylation: Similarly, S-arylation can be achieved through reactions with activated aryl halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions. These methods would yield 8-(arylthio)-2,7-dimethylquinolines.

    While these transformations are well-established for thiols in general, specific conditions, yields, and mechanistic details for this compound have not been reported.

    Regioselectivity in Electrophilic and Nucleophilic Reactions

    The regioselectivity of electrophilic and nucleophilic reactions on the this compound ring system is influenced by the directing effects of the methyl groups, the thiol substituent, and the nitrogen atom in the quinoline (B57606) core.

    Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the benzene (B151609) ring portion is more susceptible to substitution than the pyridine (B92270) ring. The thiol group and the two methyl groups are ortho-, para-directing and activating. In the case of this compound, the 8-thiol and 7-methyl groups would strongly activate the 5- and 6-positions towards electrophilic attack. The 2-methyl group would activate the 4-position. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be expected to occur preferentially on the carbocyclic ring, likely at the C5 position due to the combined directing effects of the 7-methyl and 8-thiol groups. A study on the nitration of 2,7-dimethylquinoline (B1584490) reported the formation of 8-nitro-2,7-dimethylquinoline, indicating that the positions on the carbocyclic ring are indeed susceptible to electrophilic attack. acs.org

    Nucleophilic Aromatic Substitution: The quinoline ring, particularly the pyridine ring, is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group is present. For this compound itself, nucleophilic substitution on the ring is unlikely without a suitable leaving group. However, if a halogen were present, for instance at the 4-position, it would be susceptible to displacement by nucleophiles. The electron-donating methyl and thiol groups would generally disfavor nucleophilic attack on the carbocyclic ring.

    Photochemical Reactivity of Quinoline Thiols

    Specific studies on the photochemical reactivity of this compound are not available in the current literature. The photochemistry of quinolines, in general, can involve various processes such as photodimerization, photoreduction, and photosubstitution, often proceeding through excited singlet or triplet states. The presence of a thiol group could introduce new photochemical pathways, such as photo-oxidation to the disulfide or photocleavage of the C-S bond. Thiols are also known to be good hydrogen atom donors and can participate in photoreduction reactions. Without experimental data, the specific photochemical behavior of this compound remains speculative.

    Intramolecular Charge Transfer Phenomena

    Intramolecular charge transfer (ICT) is a process that occurs in molecules containing both an electron-donating group and an electron-accepting group, connected by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polar excited state with a large dipole moment.

    In this compound, the quinoline ring system can act as a π-bridge. The thiol group is an electron-donating group, and the quinoline nitrogen introduces some electron-accepting character. The methyl groups are also weakly electron-donating. It is conceivable that upon excitation, an ICT state could be formed where electron density moves from the thiol and the carbocyclic part of the quinoline ring towards the pyridine part. However, without spectroscopic studies (e.g., solvatochromism of fluorescence), the existence and characteristics of an ICT state in this compound have not been confirmed. Studies on other substituted quinolines have demonstrated the possibility of ICT, but direct evidence for this specific compound is lacking.

    Structure Reactivity Relationships and Design Principles for Thiolated Quinoline Systems

    Influence of Methyl Substituents (at C-2 and C-7) on Electronic and Steric Properties

    The introduction of methyl groups at the C-2 and C-7 positions of the quinoline-8-thiol scaffold significantly modifies its electronic and steric landscape, thereby influencing its reactivity and interaction with other molecules. Methyl groups are generally considered to be electron-donating through an inductive effect. This electron-donating nature increases the electron density of the quinoline (B57606) ring system.

    From a steric perspective, the methyl group at the C-2 position, adjacent to the nitrogen atom, can create steric hindrance. This hindrance can affect the approach of reactants or solvent molecules to the nitrogen atom, potentially influencing reaction rates and equilibria. For instance, in reactions involving coordination to a metal center, the C-2 methyl group can sterically shield the nitrogen atom, affecting the geometry and stability of the resulting complex. Similarly, the methyl group at the C-7 position, adjacent to the thiol group, can sterically influence the accessibility of the sulfur atom. This can impact reactions involving the thiol group, such as deprotonation or coordination to a metal ion.

    The electronic and steric effects of methyl substituents on quinoline systems have been a subject of study. Generally, electron-donating groups like methyl substituents can enhance the reactivity of the quinoline ring towards electrophilic substitution, while potentially decreasing its reactivity towards nucleophilic substitution. mdpi.com The precise impact, however, is position-dependent. For example, a methyl group at the C-2 position has been observed to decrease the reaction rates in certain catalytic processes compared to unsubstituted quinoline. researchgate.net

    Interactive Data Table: Calculated Properties of Substituted Quinolines

    CompoundPropertyValue
    QuinolineMolecular Weight129.16 g/mol
    2-MethylquinolineMolecular Weight143.19 g/mol
    2,7-Dimethylquinoline (B1584490)Molecular Weight157.21 g/mol
    Quinoline-8-thiolMolecular Weight161.22 g/mol
    2,7-Dimethylquinoline-8-thiolMolecular Weight189.27 g/mol

    Note: The data in this table is based on the molecular formulas of the compounds and standard atomic weights. It serves to illustrate the incremental change in molecular weight with substitution.

    Correlation Between Molecular Structure and Ligand Performance in Coordination Chemistry

    The performance of this compound as a ligand in coordination chemistry is intrinsically linked to its molecular structure. The quinoline-8-thiol framework provides a bidentate N,S-donor set, which can chelate to a metal ion, forming a stable five-membered ring. The presence of the methyl groups at the C-2 and C-7 positions introduces specific modifications that fine-tune its coordination properties.

    The electron-donating nature of the methyl groups increases the electron density on both the nitrogen and sulfur atoms. This enhanced electron density generally leads to stronger coordination bonds with metal ions, resulting in more stable metal complexes. The stability of metal complexes with 8-mercaptoquinoline (B1208045) derivatives is a well-established area of study, and substitutions on the quinoline ring are known to modulate this stability.

    The steric hindrance introduced by the methyl groups, particularly the one at the C-2 position, can influence the coordination geometry and the number of ligands that can coordinate to a metal center. This steric bulk can prevent the formation of certain coordination polymers or higher-order structures that might be accessible with less hindered ligands. For instance, in the formation of palladium(II) dimers with a related 2-substituted quinoline-8-thiolate (B11517215) ligand, the structure is significantly influenced by the substituent. nih.gov The rigidity of the 8-thio-quinoline moiety also plays a role in determining the bond angles within the resulting metal complex. nih.gov

    Furthermore, the steric environment created by the methyl groups can influence the selectivity of the ligand for different metal ions. A bulkier ligand may exhibit a preference for larger metal ions or for metal ions that can adopt a coordination geometry that accommodates the steric demands of the ligand. This principle is fundamental to the design of selective extractants and sensors for metal ions.

    Rational Design for Modulating Chemical Reactivity

    The principles of structure-reactivity relationships can be applied to the rational design of thiolated quinoline systems with tailored chemical reactivity. By systematically modifying the substituents on the quinoline ring, it is possible to modulate the electronic and steric properties of the ligand, and thus its reactivity and coordination behavior.

    For instance, the introduction of electron-withdrawing groups, in contrast to the electron-donating methyl groups, would decrease the electron density on the donor atoms, potentially leading to weaker coordination but altered selectivity. The position of these substituents is also critical. A substituent at the C-4 position, for example, would have a more pronounced electronic effect on the nitrogen atom than a substituent at the C-6 position, due to its proximity in the conjugated system.

    The rational design of ligands can also involve modifying the steric bulk of the substituents. Replacing the methyl groups with larger alkyl or aryl groups would increase steric hindrance, which could be exploited to control the coordination number of the metal center or to create specific pockets for substrate binding in catalytic applications. Conversely, removing the substituents would increase the accessibility of the donor atoms.

    Computational methods, such as molecular modeling and density functional theory (DFT) calculations, can be powerful tools in the rational design process. These methods can predict the electronic properties, steric profiles, and coordination geometries of hypothetical ligands, allowing for the in-silico screening of candidates before their synthesis and experimental evaluation. This approach can accelerate the discovery of new ligands with desired properties for applications in catalysis, materials science, and analytical chemistry.

    Impact of Substitution on Intermolecular Interactions

    The methyl substituents on the this compound molecule also have a significant impact on its intermolecular interactions, which in turn influence its solid-state properties, such as crystal packing and solubility.

    The presence of the methyl groups can influence the formation of hydrogen bonds. While the primary hydrogen bonding donor is the thiol group, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. The steric hindrance from the C-2 methyl group may affect the geometry and strength of hydrogen bonds involving the nitrogen atom.

    The lipophilicity of the molecule is also affected by the methyl substituents. The addition of two methyl groups increases the nonpolar surface area of the molecule, which generally leads to increased solubility in nonpolar solvents and decreased solubility in polar solvents. This modulation of solubility is an important consideration in the design of ligands for applications such as solvent extraction or for the formulation of materials.

    Perspectives and Future Research Directions

    Exploration of Novel Synthetic Strategies for Quinoline-8-thiols

    The synthesis of the quinoline (B57606) core is a well-established field, with classic methods such as the Skraup, Doebner-von Miller, and Friedlander syntheses providing fundamental routes. tandfonline.com However, modern organic synthesis prioritizes efficiency, atom economy, and environmental compatibility, leading to the exploration of novel strategies.

    Future research is directed towards greener synthetic approaches. This includes the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields. tandfonline.com The development of one-pot multicomponent reactions (MCRs) is another promising frontier, allowing for the construction of complex quinoline scaffolds from simple precursors in a single step, thereby increasing efficiency and reducing waste. rsc.org

    For the specific introduction of the thiol group at the 8-position, the traditional method involves the reduction of a quinoline-8-sulfonyl chloride intermediate. wikipedia.org Novel strategies could explore direct C-H functionalization or transition-metal-catalyzed cross-coupling reactions to introduce the thiol or a protected thiol group more efficiently. The development of robust methods that tolerate a wider range of functional groups on the quinoline ring is a key objective for creating a diverse library of quinoline-8-thiol derivatives for various applications.

    Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

    MethodDescriptionAdvantagesChallenges
    Classical Named Reactions (e.g., Skraup, Friedlander)Condensation reactions of anilines with α,β-unsaturated carbonyl compounds or other suitable precursors. tandfonline.comWell-established, wide substrate scope.Often requires harsh conditions (e.g., strong acids, high temperatures).
    Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate reactions. tandfonline.comReduced reaction times, often higher yields, improved energy efficiency.Requires specialized equipment, scalability can be a concern.
    Multicomponent Reactions (MCRs)Three or more reactants combine in a single step to form the product. rsc.orgHigh atom economy, operational simplicity, rapid generation of molecular diversity.Discovery of new MCRs can be challenging.
    Catalytic C-H ActivationDirect functionalization of C-H bonds to build the heterocyclic ring. mdpi.comHigh step economy, avoids pre-functionalization of substrates.Requires development of selective and efficient catalyst systems.

    Development of New Catalytic Systems Utilizing 2,7-Dimethylquinoline-8-thiol Ligands

    The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group in this compound make it an excellent bidentate chelating ligand for a variety of metal ions. wikipedia.org This chelating ability is the foundation for its use in developing new catalytic systems. Quinoline-based ligands have been successfully employed in a range of metal-catalyzed reactions. nih.govresearchgate.net

    Future research will likely focus on designing and synthesizing novel transition metal complexes with this compound and its derivatives. These complexes could be screened for activity in various catalytic transformations. For example, copper-quinoline complexes have shown promise in catalyzing oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com The specific electronic and steric properties imparted by the two methyl groups in this compound could be leveraged to tune the reactivity and selectivity of the metal center.

    Furthermore, the development of chiral versions of this ligand could open doors to asymmetric catalysis, a critical area for the pharmaceutical and fine chemical industries. mdpi.com Research into immobilizing these catalytic complexes on solid supports could lead to the creation of heterogeneous catalysts that are easily recoverable and reusable, enhancing their industrial applicability.

    Advanced Computational Modeling of Complex Systems

    Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, reactivity, and properties of molecules and their metal complexes. nih.govrsc.org For this compound, DFT calculations can provide deep insights that guide experimental work.

    Future computational studies could focus on several key areas:

    Ligand Properties: Calculating parameters such as the HOMO-LUMO energy gap, chemical potential, hardness, and softness can predict the molecule's reactivity and stability. nih.govrsc.org A smaller energy gap, for instance, suggests higher reactivity. nih.gov

    Complex Geometry and Bonding: Modeling the geometry of metal complexes with this compound ligands can help understand the coordination environment around the metal center. bendola.comnih.gov This is crucial for designing catalysts with specific properties.

    Reaction Mechanisms: Computational modeling can elucidate the mechanisms of catalytic reactions, helping to explain observed reactivity and selectivity and to design more efficient catalysts.

    Surface Interactions: In the context of materials science, DFT can be used to model the adsorption of this compound on metal surfaces. jmaterenvironsci.com This is particularly relevant for understanding its mechanism as a corrosion inhibitor, predicting adsorption energies, and identifying the active sites for interaction. jmaterenvironsci.commdpi.com

    Applications in Materials Science (e.g., Corrosion Inhibition)

    One of the most promising applications for quinoline derivatives in materials science is corrosion inhibition. researchgate.net Organic molecules containing heteroatoms like nitrogen and sulfur are effective inhibitors because they can adsorb onto a metal surface, forming a protective barrier against corrosive environments. tandfonline.com

    Numerous studies have demonstrated that quinoline derivatives are effective corrosion inhibitors for metals like mild steel and carbon steel in acidic media such as hydrochloric acid (HCl). jmaterenvironsci.comtandfonline.comnajah.edu The inhibition mechanism typically involves the adsorption of the inhibitor molecules on the metal surface, which can be described by adsorption isotherms like the Langmuir model. jmaterenvironsci.com These compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.com

    Future research on this compound as a corrosion inhibitor would involve systematic experimental and theoretical studies. Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can quantify its inhibition efficiency. mdpi.com Surface analysis techniques such as scanning electron microscopy (SEM) can provide visual evidence of the protective film formed on the metal surface. mdpi.com The enhanced electron density from the two methyl groups on the quinoline ring could potentially improve its adsorption and inhibition efficiency compared to the parent compound.

    Table 2: Inhibition Efficiency of Selected Quinoline Derivatives on Steel in 1 M HCl

    Inhibitor CompoundConcentration (M)Inhibition Efficiency (% IE)Reference
    5-((benzylamino)methyl)quinolin-8-ol (8QN2)5 x 10-3~85%
    5-(azidomethyl)quinolin-8-ol (8QN3)5 x 10-390%
    7-((allyloxy)methyl)quinolin-8-ol (ACQ)1 x 10-393.8% researchgate.net
    5,7-diallylquinolin-8-ol (DAQ)1 x 10-396.7% researchgate.net
    1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1)5 x 10-396% mdpi.com

    Q & A

    Q. What methodologies design derivatives of this compound for targeted applications (e.g., metal chelation or enzyme inhibition)?

    • Methodology :
    • Mannich reactions : Introduce aminoalkyl groups at C5 or C8 to enhance metal-binding capacity, as shown for 8-hydroxyquinoline analogs .
    • Cross-coupling : Use Suzuki-Miyaura reactions to append aryl/heteroaryl groups at C3/C4 for tuning electronic properties .

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